molecular formula C20H19NO3S2 B2656783 (E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one CAS No. 861427-81-8

(E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2656783
CAS No.: 861427-81-8
M. Wt: 385.5
InChI Key: UJKDKBHABYLPRW-QGOAFFKASA-N
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Description

(E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under specific reaction conditions. One common method includes the use of a base catalyst to facilitate the formation of the thiazolidinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering the compound’s chemical properties.

    Substitution: The benzylidene and dimethoxyphenethyl groups can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research indicates that the compound may have therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in materials science, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure, such as 2-thioxo-4-thiazolidinone derivatives.

    Benzylidene Derivatives: Compounds featuring a benzylidene group, such as benzylideneacetone and benzylidenemalononitrile.

    Dimethoxyphenethyl Derivatives: Compounds containing a dimethoxyphenethyl group, such as 3,4-dimethoxyphenethylamine.

Uniqueness

(E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5E)-5-benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-23-16-9-8-15(12-17(16)24-2)10-11-21-19(22)18(26-20(21)25)13-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKDKBHABYLPRW-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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